molecular formula C12H18O2 B3005524 1-(4-Tert-butylphenyl)ethane-1,2-diol CAS No. 1044695-85-3

1-(4-Tert-butylphenyl)ethane-1,2-diol

Cat. No. B3005524
CAS RN: 1044695-85-3
M. Wt: 194.274
InChI Key: NNPXCFIPWDBGNX-UHFFFAOYSA-N
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Description

“1-(4-Tert-butylphenyl)ethane-1,2-diol” is a chemical compound with the molecular formula C12H18O2 and a molecular weight of 194.27 . It is also known by its CAS number 1044695-85-3 .


Molecular Structure Analysis

The InChI code for “1-(4-Tert-butylphenyl)ethane-1,2-diol” is 1S/C12H18O2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,13-14H,8H2,1-3H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“1-(4-Tert-butylphenyl)ethane-1,2-diol” is a powder at room temperature . Its melting point is between 126-129 degrees Celsius . More specific physical and chemical properties may be found in specialized chemical literature or databases.

Scientific Research Applications

Transition Metal Complexes

1-(4-Tert-butylphenyl)ethane-1,2-diol has been utilized in the field of inorganic chemistry, particularly in the study of transition metal complexes. For instance, its derivatives have been used in the synthesis of ruthenium complexes with sulfur ligands (Sellmann et al., 1993). These complexes have potential applications in catalysis and materials science.

Polymer Synthesis

This compound is also relevant in polymer science. It plays a role in the kinetics of the addition of tert-butyllithium to certain precursors for block copolymer synthesis, as studied by Obriot, Favier, and Sigwalt (1987) (Obriot et al., 1987). Understanding these reactions is crucial for developing new polymers with specific properties.

Electrochemistry

In electrochemistry, derivatives of 1-(4-Tert-butylphenyl)ethane-1,2-diol have been examined for their behavior in carbon-carbon bond cleavage reactions at boron-doped diamond electrodes (Zollinger et al., 2004). This research has implications for the development of new electrochemical processes and materials.

Microbial Resolution and Asymmetric Oxidation

The compound has been used in studies focusing on microbial resolution and asymmetric oxidation related to optically active derivatives (Yamamoto et al., 1989). Such research is important in the field of organic chemistry, especially in the synthesis of chiral molecules.

Liquid Crystal Research

In the field of materials science, especially in the development of liquid crystals, derivatives of 1-(4-Tert-butylphenyl)ethane-1,2-diol have been synthesized and studied for their dielectric properties (Osman & Huynh-Ba, 1983). Research in this area contributes to the advancement of display technologies and other applications of liquid crystals.

properties

IUPAC Name

1-(4-tert-butylphenyl)ethane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-6-4-9(5-7-10)11(14)8-13/h4-7,11,13-14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPXCFIPWDBGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1044695-85-3
Record name 1-(4-tert-butylphenyl)ethane-1,2-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a 100 ml round bottom flask is added 20 ml tert butanol, 20 ml of water and 5.6 g of AD-mix-P. The solution is stirred and cooled to 0° C. tert-butyl styrene (0.64 g, 4 mmol) is added to the mixture and the resulting solution is stirred overnight at 0 C. Solid sodium sulfite (6 g) is added and the mixture stirred for an additional 30 minutes. The solution is then extracted in ethyl acetate, washed with water and dried. The crude is then purified by flash chromatography (silica gel; ethyl acetate/hexanes) to afford the product.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.64 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

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